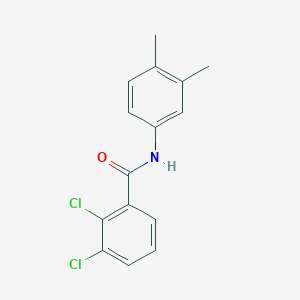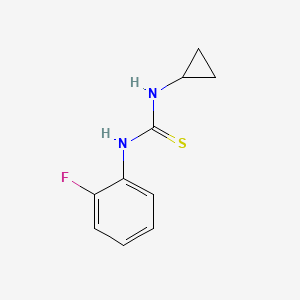![molecular formula C19H22N2O2S B5853263 N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide](/img/structure/B5853263.png)
N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide, also known as MB-2, is a small molecule drug that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MB-2 is a synthetic compound that belongs to the family of benzamide derivatives and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide is not yet fully understood. However, it has been proposed that N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide exerts its therapeutic effects by modulating the activity of various signaling pathways involved in inflammation and oxidative stress. Moreover, N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, indicating its potential anti-inflammatory and antioxidant properties. Moreover, N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. Moreover, N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, the limitations of N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide include its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical settings.
Direcciones Futuras
There are several future directions for the research on N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide. One potential direction is to further investigate its anti-inflammatory and antioxidant properties and evaluate its potential therapeutic applications in various inflammatory disorders. Moreover, the antitumor activity of N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide needs to be further explored, and its potential use in cancer therapy needs to be carefully evaluated. Additionally, the safety and toxicity of N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide need to be further studied to ensure its safe use in clinical settings.
Métodos De Síntesis
The synthesis of N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide involves the reaction between 4-methylphenylthioacetic acid and 4-aminobutyric acid, which results in the formation of N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide. The reaction is carried out under controlled conditions, and the purity of the final product is ensured through various purification techniques.
Aplicaciones Científicas De Investigación
N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory disorders. Moreover, N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide has also been shown to possess antitumor activity, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
N-[2-[[2-(4-methylphenyl)sulfanylacetyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-3-6-18(22)20-16-7-4-5-8-17(16)21-19(23)13-24-15-11-9-14(2)10-12-15/h4-5,7-12H,3,6,13H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDMIMVRISGJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)CSC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[[2-(4-methylphenyl)sulfanylacetyl]amino]phenyl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5853211.png)
![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5853231.png)
![2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B5853239.png)
![4-(dimethylamino)-2-methylbenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5853247.png)

![1-[(2,6-difluorophenyl)sulfonyl]azepane](/img/structure/B5853250.png)
![2-{[5-(2-isopropoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5853278.png)
![3-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]propan-1-ol](/img/structure/B5853286.png)


![N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5853300.png)